REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[C:8](Cl)(=[O:12])[C:9]([CH3:11])=[CH2:10].[OH-].[Na+].COC1C=CC(O)=CC=1>>[C:8]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:2.3|
|
Name
|
|
Quantity
|
51.5 g
|
Type
|
reactant
|
Smiles
|
NCCCC(=O)O
|
Name
|
52.39
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
bromination
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
yielded very low
|
Type
|
CUSTOM
|
Details
|
point (30°-35° C.)
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)NCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |